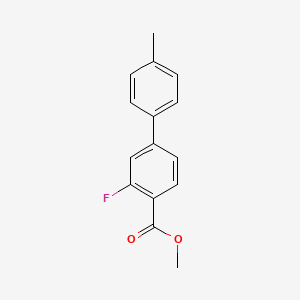

Methyl 2-fluoro-4-(4-methylphenyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-(4-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)12-7-8-13(14(16)9-12)15(17)18-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBVGQOJIWXJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 2 Fluoro 4 4 Methylphenyl Benzoate

Precursor Synthesis and Functionalization Routes for Benzoic Acid Derivatives

The primary precursor for the target ester is 2-fluoro-4-(4-methylphenyl)benzoic acid. Its synthesis is a critical first step, which can be achieved through the formation of a biphenyl (B1667301) linkage via a cross-coupling reaction, followed by functionalization to introduce the carboxylic acid group.

A plausible and efficient route to obtaining 2-fluoro-4-(4-methylphenyl)benzoic acid involves a Suzuki-Miyaura cross-coupling reaction. This approach begins with a suitably substituted fluorinated benzoic acid derivative, such as 4-bromo-2-fluorobenzoic acid.

The synthesis of 4-bromo-2-fluorobenzoic acid can be accomplished through the oxidation of 2-fluoro-4-bromotoluene. chemicalbook.comhsppharma.com In a typical procedure, 2-fluoro-4-bromotoluene is treated with an oxidizing agent like potassium permanganate in a mixture of pyridine and water. guidechem.com The reaction mixture is heated to drive the reaction to completion. Following the reaction, the product is worked up by filtration and acidification to precipitate the desired 4-bromo-2-fluorobenzoic acid. guidechem.com

With 4-bromo-2-fluorobenzoic acid in hand, the crucial carbon-carbon bond formation to create the biphenyl structure is achieved via a Suzuki-Miyaura coupling reaction with 4-methylphenylboronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base. youtube.comyoutube.com The choice of catalyst, base, and solvent is critical for achieving a high yield.

Table 1: Proposed Reaction Scheme for the Synthesis of 2-fluoro-4-(4-methylphenyl)benzoic acid

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-fluoro-4-bromotoluene | 1. KMnO4, Pyridine/H2O, 90°C 2. HCl (aq) | 4-bromo-2-fluorobenzoic acid |

| 2 | 4-bromo-2-fluorobenzoic acid, 4-methylphenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene/Ethanol/Water) | 2-fluoro-4-(4-methylphenyl)benzoic acid |

Esterification Approaches for Methyl 2-fluoro-4-(4-methylphenyl)benzoate Formation

Once the precursor carboxylic acid is synthesized, the next step is its conversion to the corresponding methyl ester. This is typically achieved through an esterification reaction.

The most common and well-established method for this transformation is the Fischer-Speier esterification. organic-chemistry.org This reaction involves treating the carboxylic acid, 2-fluoro-4-(4-methylphenyl)benzoic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comtcu.edu The reaction is an equilibrium process, and the mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. masterorganicchemistry.com

To maximize the yield of this compound, several strategies can be employed to drive the Fischer esterification equilibrium towards the product side. According to Le Chatelier's principle, using a large excess of one of the reactants, typically the less expensive alcohol (methanol), can significantly increase the yield. masterorganicchemistry.comtcu.edupatsnap.com

Table 2: Factors for Optimization of Fischer Esterification

| Parameter | Effect on Reaction | Common Strategies |

| Reactant Ratio | Shifts equilibrium towards products | Use of excess methanol |

| Water Removal | Shifts equilibrium towards products | Azeotropic distillation, use of dehydrating agents |

| Catalyst | Increases reaction rate | Use of strong acids (e.g., H2SO4) or solid acid catalysts |

| Temperature | Affects reaction rate | Refluxing the reaction mixture |

Cross-Coupling Strategies for Constructing the Biphenyl Moiety

An alternative and powerful strategy for synthesizing the target molecule involves the construction of the biphenyl moiety at a later stage, for instance, by coupling a pre-esterified aromatic halide with an appropriate boronic acid. Nickel-catalyzed cross-coupling reactions have emerged as a valuable tool for such transformations.

Nickel-catalyzed Suzuki-Miyaura reactions provide an efficient method for the formation of aryl-aryl bonds. nih.govacs.org In the context of synthesizing this compound, this could involve the coupling of a methyl 2-fluoro-4-halobenzoate (where the halogen is typically bromine or chlorine) with 4-methylphenylboronic acid.

The catalytic cycle of a nickel-catalyzed Suzuki-Miyaura reaction generally involves the oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biphenyl product and regenerate the Ni(0) catalyst. The choice of nickel precursor, ligand, and base are critical for the success of the reaction, especially when dealing with less reactive aryl chlorides or sterically hindered substrates. Recent advancements have also demonstrated the feasibility of nickel-catalyzed cross-coupling of aryl fluorides, which are typically more challenging to activate. nih.govacs.orgnih.gov

Table 3: Illustrative Nickel-Catalyzed Suzuki-Miyaura Reaction

| Component | Example | Role |

| Aryl Halide | Methyl 2-fluoro-4-bromobenzoate | Electrophilic partner |

| Organoboron Reagent | 4-methylphenylboronic acid | Nucleophilic partner |

| Nickel Catalyst | NiCl2(dppp) | Catalyst for C-C bond formation |

| Ligand | Triphenylphosphine | Stabilizes the nickel catalyst |

| Base | K2CO3 | Activates the organoboron reagent |

| Solvent | Toluene/Water | Reaction medium |

Evaluation of Catalytic Systems in Biphenyl Synthesis

The formation of the biphenyl core of this compound is most effectively achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. researchgate.netgre.ac.uk This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative, mediated by a metal catalyst, most commonly palladium. gre.ac.ukrsc.org The efficiency of this synthesis is highly dependent on the catalytic system, which includes the metal center, ligands, base, and solvent.

Palladium-based catalysts are widely used due to their high efficacy. cardiff.ac.uk Systems employing palladium complexes with phosphine ligands, such as triphenylphosphine (PPh₃), have demonstrated success in coupling aryl chlorides and bromides with arylboronic acids. rsc.orggoogle.com For instance, the coupling of 2-bromo-5-fluorotoluene with a relevant boronic acid in the presence of a palladium catalyst is a viable route to a precursor of the target molecule. rsc.org

In the pursuit of more sustainable and cost-effective methods, catalysts based on more abundant metals like nickel have been developed. researchgate.net Nickel-based catalysts, sometimes in conjunction with N-heterocyclic carbene (NHC) ligands, have shown excellent activity in the Suzuki coupling of aryl chlorides. researchgate.netresearchgate.net Furthermore, nano-palladium catalysts have emerged as a highly active and stable option, capable of catalyzing the Suzuki coupling of even less reactive chloroarenes without the need for additional ligands and under milder, often aqueous, conditions. google.comresearchgate.net The choice of base (e.g., K₃PO₄, Na₂CO₃) and solvent (e.g., THF/water, dioxane) also plays a crucial role in optimizing the reaction yield and minimizing side products. rsc.orgcardiff.ac.uk

The table below summarizes a comparative evaluation of different catalytic systems applicable to the synthesis of biphenyl structures similar to the target compound.

| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Yield | Reference |

| Pd(PPh₃)₂Cl₂ | Aryl Fluorosulfate | Arylboronic Acid | Na₂CO₃ | Water | Good to Excellent | cardiff.ac.uk |

| Nano-Palladium | Chloronitrobenzene | p-tolylboronic acid | - | - | 94% | google.com |

| Ni(II)/β-Cyclodextrin | Aryl Halide | Arylboronic Acid | - | Water | Good | researchgate.net |

| [Pd(NHC)(μ-Cl)Cl]₂ | Aryl Fluorosulfate | Arylboronic Acid | K₃PO₄ | Aqueous | Excellent | researchgate.net |

Novel Synthetic Routes and Methodological Advancements for Fluorinated Benzoates

The synthesis of fluorinated benzoates like this compound benefits from recent advancements in both fluorination chemistry and esterification methods. Traditional routes often involve the synthesis of a fluorinated benzoic acid precursor, followed by esterification.

One advanced approach to synthesizing the necessary 2-fluoro-4-substituted benzoic acid precursor involves a Friedel-Crafts acylation reaction. For example, m-fluorotoluene can react with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. The resulting ketone intermediate is then hydrolyzed under basic conditions to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, which can then be separated. google.com Another modern method involves the lithiation of a starting material like 4-bromo-3-fluorotoluene at low temperatures, followed by quenching with solid carbon dioxide to form the carboxylic acid group. guidechem.com

For the introduction of fluorine itself, modern electrophilic fluorinating agents have expanded the scope of synthetic possibilities. Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) allow for the direct and often site-selective fluorination of organic molecules under various catalytic conditions, including transition metal, organo-, and photocatalysis. mdpi.com While direct late-stage fluorination of the final ester is challenging, these methods are invaluable for creating the fluorinated precursors. For instance, a suitably substituted benzoic acid could be fluorinated using Selectfluor in the presence of a mediator like elemental sulfur to first form an acyl fluoride, which can then be converted to the methyl ester. mdpi.com

Esterification of the fluorinated carboxylic acid precursor is typically straightforward, often achieved by reacting the acid with methanol under acidic catalysis (e.g., concentrated sulfuric acid). chemicalbook.com This classical method remains highly effective for producing the final methyl benzoate (B1203000) product in high yields. chemicalbook.com

Stereoselective Synthesis of Analogues (if applicable to future research)

While this compound is an achiral molecule, the development of stereoselective synthetic methods is highly relevant for producing chiral analogues for potential applications in medicinal chemistry and materials science. Future research could focus on introducing chirality in several ways, such as by modifying substituents to create stereocenters or by synthesizing atropisomers, which are stereoisomers arising from restricted rotation around a single bond.

The synthesis of analogues with chiral centers, for instance on a substituent attached to one of the phenyl rings, could draw from recent advances in asymmetric synthesis. For example, methods for the stereoselective synthesis of fluoroalkanes have been developed using a frustrated Lewis pair (FLP) approach to desymmetrize geminal difluoroalkanes, which could be adapted to create chiral fluorinated side chains. nih.govsemanticscholar.org Similarly, stereoselective synthesis of carbocyclic nucleoside analogues containing fluoromethyl groups has been reported, showcasing techniques for the controlled installation of fluorine in a chiral environment. researchgate.net

The synthesis of atropisomeric biphenyls, where bulky ortho-substituents restrict free rotation around the aryl-aryl bond, is another avenue for future research. The 2-fluoro substituent on the target molecule, combined with other potential ortho-substituents on either ring, could lead to stable atropisomers. The synthesis of such analogues would require asymmetric cross-coupling reactions, employing chiral ligands on the metal catalyst (e.g., palladium or nickel) to control the axial chirality during the C-C bond formation. This would yield enantioenriched biphenyl analogues whose distinct three-dimensional structures could lead to unique biological activities or material properties.

Chemical Reactivity and Transformation Studies of Methyl 2 Fluoro 4 4 Methylphenyl Benzoate

Mechanistic Investigations of Ester Hydrolysis and Transesterification

No dedicated studies on the mechanistic pathways of hydrolysis or transesterification for Methyl 2-fluoro-4-(4-methylphenyl)benzoate have been found. While research on the hydrolysis of other substituted methyl benzoates and biphenyl (B1667301) esters exists, providing general insights into potential BAc2 and BAl2 mechanisms, this information is not specific to the title compound. nih.govresearchgate.netresearchgate.netoieau.frresearchgate.netsemanticscholar.org

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) and Phenyl Rings

There is a lack of published research on the electrophilic aromatic substitution (EAS) reactions of this compound. While general procedures for reactions like the nitration of methyl benzoate are known, the directing effects and reactivity of the fluorine and p-tolyl substituents on the specific title compound have not been investigated. google.comyoutube.com Consequently, no data on the regioselectivity or reaction conditions for EAS on either aromatic ring of this molecule is available.

Nucleophilic Aromatic Substitution Reactions

Specific studies concerning nucleophilic aromatic substitution (SNAr) on this compound are absent from the scientific literature. Although the presence of a fluorine atom suggests the possibility of SNAr, the electronic nature of the biphenyl system in this compound may not be sufficiently activating for such reactions to occur under standard conditions, and no experimental verification is available.

Derivatization Reactions at Peripheral Substituents

Reactions Involving the Methyl Group

No research has been published detailing the derivatization of the tolyl methyl group of this compound.

Transformations at the Fluorine Atom

While C-F bond functionalization is a field of active research, no studies have been reported that specifically address the transformation of the fluorine atom in this compound. rsc.orgbaranlab.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical structure of Methyl 2-fluoro-4-(4-methylphenyl)benzoate contains several distinct proton environments.

The spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, the methyl ester protons, and the methyl protons of the tolyl group.

Aromatic Protons (Benzoate Ring): The three protons on the fluorinated benzoate (B1203000) ring are expected to appear as complex multiplets in the aromatic region of the spectrum (typically δ 7.0-8.2 ppm). The proton ortho to the fluorine atom will exhibit coupling to the fluorine, resulting in a doublet of doublets. The other two protons will also show splitting patterns based on their coupling with adjacent protons and the fluorine atom.

Aromatic Protons (Tolyl Ring): The four protons on the 4-methylphenyl (tolyl) group will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the methyl group will be chemically equivalent, as will the two protons meta to the methyl group. This typically results in an AA'BB' system, often simplified to two doublets around δ 7.2-7.6 ppm.

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is typically found in the upfield region of the spectrum, around δ 3.9 ppm. rsc.org

Tolyl Methyl Protons (-CH₃): The three protons of the methyl group on the tolyl ring will also produce a sharp singlet, typically appearing further upfield around δ 2.4 ppm. rsc.org

Coupling constants (J values) provide information about the connectivity of adjacent protons. The expected ortho-coupling (³JHH) for the aromatic protons is typically in the range of 7-9 Hz. rsc.org Long-range coupling between the fluorine atom and protons on the benzoate ring (⁴JFH and ⁵JFH) would also be anticipated.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (Benzoate Ring) | 7.3 - 8.1 | m | - |

| Aromatic (Tolyl Ring, AA'BB') | 7.2 - 7.6 | d, d | ~8.0 |

| Methyl Ester (-OCH₃) | ~3.9 | s | - |

| Tolyl Methyl (-CH₃) | ~2.4 | s | - |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 165-167 ppm, due to the deshielding effect of the attached oxygen atoms. rsc.org

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals in the range of δ 115-150 ppm. The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JCF), resulting in a doublet. Its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other carbons in the aromatic rings will also exhibit smaller C-F couplings (²JCF, ³JCF).

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear around δ 52 ppm. rsc.org

Tolyl Methyl Carbon (-CH₃): The carbon of the tolyl methyl group will be the most upfield signal, typically appearing around δ 21 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 167 |

| Aromatic (C-F) | 158 - 162 (doublet, ¹JCF ≈ 240-260 Hz) |

| Aromatic (C-H, C-C) | 115 - 150 |

| Methyl Ester (-OCH₃) | ~52 |

| Tolyl Methyl (-CH₃) | ~21 |

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. alfa-chemistry.com Since ¹⁹F has 100% natural abundance and a nuclear spin of 1/2, it provides sharp signals over a wide chemical shift range. alfa-chemistry.com

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the one fluorine atom on the benzoate ring. The chemical shift of this signal is sensitive to its electronic environment. For aromatic fluorine atoms (Ar-F), the chemical shift typically appears in the range of +80 to +170 ppm relative to CFCl₃. alfa-chemistry.com The exact position depends on the nature and position of other substituents on the ring. The signal would likely appear as a multiplet due to coupling with the nearby aromatic protons (³JHF and ⁴JHF). Studies on fluorobenzoates have shown that the chemical shift is sensitive to the electronic environment and substitution pattern on the aromatic ring. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum provides key information about the functional groups present.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretching: The C-O single bond stretches of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings will appear as a series of medium to sharp bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the two methyl groups (ester and tolyl) will appear just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are predicted values based on typical vibrational frequencies.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the benzene rings are expected to produce strong and sharp signals in the Raman spectrum, particularly around 1000 cm⁻¹ and 1600 cm⁻¹. These are often more intense in Raman than in IR.

C=C Stretching: Aromatic C=C stretching vibrations will also be prominent in the 1580-1620 cm⁻¹ region.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible but are often weaker than in the IR spectrum.

C=O Stretching: The carbonyl stretch, while strong in IR, is typically weaker and less prominent in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of the key functional groups and offering a unique spectroscopic fingerprint for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, electron ionization (EI) mass spectrometry would be expected to provide a wealth of information. The molecular ion peak (M⁺), corresponding to the intact molecule, would confirm the molecular weight.

Subsequent fragmentation of the molecular ion provides insight into the compound's structure. For aromatic esters, characteristic fragmentation pathways include the loss of the alkoxy group from the ester and cleavage at the biphenyl (B1667301) linkage. thieme-connect.de The presence of a fluorine atom and a methyl group on the biphenyl system would also lead to specific fragmentation patterns, aiding in the confirmation of their positions.

Key fragmentation pathways for substituted methyl benzoates have been studied, highlighting the influence of substituent positions on the resulting mass spectrum. nih.govnist.gov For this compound, the interaction between the vicinal fluoro and methoxycarbonyl groups could potentially lead to a characteristic "ortho effect," resulting in unique fragment ions that would be less prominent in its meta and para isomers. nih.govnist.gov

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment (m/z) | Proposed Structure/Lost Neutral | Significance |

| 244 | [M]⁺ | Molecular Ion |

| 213 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |

| 185 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 169 | [M - C₆H₄CH₃]⁺ | Cleavage of the biphenyl bond |

| 91 | [C₇H₇]⁺ | Toluene fragment |

Note: This table represents predicted fragmentation based on known mass spectrometric behavior of similar compounds and is not based on experimental data for this specific molecule.

Elemental Analysis for Compositional Verification

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and other elements present would be compared against the theoretically calculated values based on its molecular formula, C₁₅H₁₃FO₂. This technique is crucial for confirming the purity and elemental composition of a newly synthesized compound. nih.gov The process typically involves the combustion of a small, precisely weighed sample, with the resulting combustion products (carbon dioxide, water, etc.) being quantitatively measured.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 73.76 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.38 |

| Fluorine | F | 19.00 | 1 | 19.00 | 7.78 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.10 |

| Total | 244.28 | 100.00 |

Note: The data in this table is calculated based on the molecular formula and has not been experimentally determined.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For this compound, a key structural feature of interest would be the dihedral angle between the two aromatic rings of the biphenyl moiety. This angle is influenced by the steric and electronic effects of the substituents. The presence of the fluorine atom at the 2-position could induce a significant twist in the biphenyl system to minimize steric hindrance.

Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. mdpi.com Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility. While a specific crystal structure for this compound is not publicly available, analysis of similar biphenyl derivatives provides a basis for predicting its solid-state behavior. researchgate.netacs.org

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Observation | Structural Implication |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type |

| Space Group | P2₁/c or similar | Indicates centrosymmetric packing |

| Dihedral Angle (inter-ring) | 40-60° | A significant twist due to the ortho-fluoro substituent |

| Intermolecular Interactions | C-H···O, C-H···F, π-π stacking | Governs crystal packing and solid-state properties |

Note: This table is predictive and based on crystallographic data of structurally related biphenyl compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. In a typical study, the geometry of Methyl 2-fluoro-4-(4-methylphenyl)benzoate would be optimized to find its most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached.

Various functionals, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to accurately describe the electron density and, consequently, the electronic properties of the molecule. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy for electronic structure calculations. While computationally more demanding than DFT, these methods can provide benchmark results for the electronic energy and properties of this compound, serving as a valuable comparison for DFT results.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.

Reactivity Predictions Based on FMO Theory

The energies and distributions of the HOMO and LUMO would allow for the prediction of the molecule's reactivity towards electrophiles and nucleophiles. Regions of the molecule with a high HOMO density would be susceptible to electrophilic attack, while areas with a high LUMO density would be prone to nucleophilic attack. This information is invaluable for understanding and predicting the chemical behavior of the compound in various reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Furthermore, NBO analysis can reveal details about intramolecular charge transfer (ICT) interactions. These interactions, such as the delocalization of electron density from a filled bonding orbital to an empty anti-bonding orbital, contribute to the stability of the molecule. The analysis would identify the key donor-acceptor interactions and their stabilization energies, offering a deeper understanding of the electronic communication between the different parts of the molecule, such as the fluorinated benzene ring and the methylphenyl group.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

A Molecular Electrostatic Potential (MEP) map would be instrumental in visualizing the three-dimensional charge distribution of this compound. This analysis would identify the electrophilic and nucleophilic regions of the molecule, which are crucial for predicting how it would interact with other molecules. The electron-rich areas, typically shown in shades of red or yellow, would indicate likely sites for electrophilic attack, while electron-deficient regions, often colored blue, would suggest susceptibility to nucleophilic attack. This information is fundamental for understanding potential non-covalent interactions and guiding the design of reactions involving this compound. Without specific research, a data table detailing the positive and negative potential sites cannot be generated.

Reactivity Descriptors (e.g., Fukui Functions) for Chemical Selectivity Prediction

To quantitatively predict the local reactivity and selectivity of this compound, the calculation of reactivity descriptors such as Fukui functions would be necessary. These descriptors, derived from conceptual density functional theory (DFT), help in identifying which atoms within the molecule are most likely to act as nucleophiles or electrophiles. By calculating the condensed Fukui functions for each atomic site, a reactivity profile of the molecule can be established. This would allow for a more nuanced understanding of its chemical behavior beyond what is provided by MEP analysis alone. The lack of published studies means that a data table of Fukui indices for the atoms of this compound is not available.

Simulation of Spectroscopic Properties from Theoretical Models

Theoretical simulations of spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra, would provide a powerful complement to experimental characterization. By employing quantum chemical calculations, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and assign spectral features to specific vibrational modes or electronic transitions. This correlative approach is a cornerstone of modern chemical analysis. In the absence of such theoretical simulations for this compound, a data table comparing theoretical and experimental spectroscopic data cannot be compiled.

Research Applications and Advanced Materials Science Investigations

Methyl 2-fluoro-4-(4-methylphenyl)benzoate as a Key Intermediate in Complex Organic Synthesis

The strategic placement of fluorine and methyl groups on the biphenyl (B1667301) framework of this compound makes it a significant intermediate in the field of organic synthesis. Biphenyl derivatives are crucial structural motifs in a wide range of pharmacologically active compounds and agrochemicals. researchgate.net The introduction of fluorine into these molecules can dramatically alter their biological activity by affecting parameters such as binding to target enzymes or receptors, transport, and resistance to metabolic breakdown. researchgate.net

The synthesis of complex bioactive molecules often relies on the use of specialized building blocks. Fluorinated aromatic carboxylic acids and their esters, like the subject compound, are considered promising building blocks for the synthesis of new pharmaceuticals, agrochemicals, and high-performance materials. hokudai.ac.jp The presence of the fluorine atom can enhance properties like lipophilicity and metabolic stability, which are crucial for the efficacy of many drugs and pesticides. researchgate.netsciencedaily.com For instance, the biphenyl moiety is a known precursor in the synthesis of various pesticides, including fungicides and herbicides. researchgate.net

While direct synthesis pathways starting from this compound to specific commercial end-products are often proprietary, the general importance of analogous structures is well-documented. For example, 2-(4-Methylphenyl)benzoic acid, a closely related compound, is a key intermediate in the synthesis of "Sartans," a class of angiotensin II antagonists used as antihypertensive drugs. google.com This highlights the role of the methylphenyl benzoic acid core in constructing complex pharmaceutical agents. The synthetic utility of such compounds often involves transformations of the methyl ester group into other functionalities or further substitution on the aromatic rings to build the final target molecule.

Contributions to Materials Science Research

The unique electronic and structural properties of this compound also make it a compound of interest in materials science.

Precursor for Functional Polymers and Liquid Crystals

Biphenyl derivatives are fundamental components in the construction of liquid crystals. researchgate.net The rigid, rod-like shape of the biphenyl core is conducive to the formation of the mesophases that characterize liquid crystalline behavior. The presence and position of substituents on the biphenyl rings are critical for tuning the physical properties of liquid crystals, such as their clearing points (the temperature at which they transition to an isotropic liquid).

Fluorine substitution is a particularly common strategy in the design of modern liquid crystal materials. The introduction of a lateral fluorine atom, as in this compound, can significantly influence the material's dielectric anisotropy, viscosity, and melting point without drastically lowering the clearing point. In some cases, fluorinated phenyl benzoate (B1203000) esters exhibit higher clearing points and broader nematic ranges compared to their non-fluorinated analogues. This makes them highly valuable for applications in liquid-crystal displays (LCDs).

While specific studies on polymers derived directly from this compound are not extensively detailed in public literature, biphenyl carboxylic acids and their esters are generally recognized as useful intermediates for producing a variety of commercially valuable products, including polyesters. google.com The functional groups on this molecule (the ester and the aromatic rings) provide reactive sites for polymerization reactions, suggesting its potential as a monomer for creating novel functional polymers with tailored thermal and electronic properties.

Exploration in Electronic and Optical Materials

The field of advanced materials is constantly seeking new organic molecules with specific electronic and optical properties for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated biphenyl structure is a common motif in materials designed for these purposes. Fluorination can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which is a key strategy for designing materials for electronic devices.

Compounds with similar structures, such as fluorinated benzofuran (B130515) derivatives containing a 4-methylphenyl group, have been synthesized and their crystal structures analyzed to understand how molecular packing influences material properties. wikipedia.org These studies are fundamental to developing new materials for electronic applications. Furthermore, related compounds like 4-fluoro-2-methylbenzoic acid are known to be important raw materials for electronic chemical photoinitiators. google.com This suggests that the broader class of fluorinated methylbenzoic acid derivatives, including the subject compound, has significant potential in the development of materials for the electronics industry.

Role in the Development of Chemical Probes and Research Reagents

In the realm of chemical biology and diagnostics, chemical probes are essential tools for studying biological processes. The synthesis of these complex probes often starts from versatile, functionalized building blocks. While this compound is not typically a chemical probe itself, its structural features make it a valuable precursor for the synthesis of more elaborate research reagents.

The incorporation of fluorine is of great interest in medicinal chemistry and the development of probes for positron emission tomography (PET), a powerful imaging technique. chemrxiv.org The synthesis of novel benzoxazoles functionalized with both fluorine and piperazine (B1678402) moieties, for example, has been explored for developing potential anticancer agents. researchgate.net The synthetic pathways to such complex heterocyclic systems could potentially utilize intermediates derived from fluorinated biphenyl benzoates. The ester functionality can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules, or the aromatic rings can undergo further reactions to build the final probe structure. Therefore, the primary role of this compound in this context is as a foundational scaffold upon which the more complex functionality of a chemical probe or reagent can be constructed.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Separation and Purity Determination

Chromatography is an indispensable tool in synthetic chemistry, providing robust methods for the separation, identification, and quantification of compounds in a mixture. For a biaryl compound like Methyl 2-fluoro-4-(4-methylphenyl)benzoate, various chromatographic techniques are employed throughout its synthesis and purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the final purity assessment of synthesized compounds. A reversed-phase HPLC method is typically suitable for the analysis of benzoate (B1203000) derivatives. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective interaction with the aromatic rings of the analyte.

The mobile phase composition is a critical parameter that is optimized to achieve adequate separation from starting materials, by-products, and other impurities. A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the efficient elution of all components.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 minutes |

This method would be expected to provide a sharp peak for the target compound, well-resolved from potential impurities. The precision and accuracy of such methods are critical for quantitative analysis. researchgate.netmyfoodresearch.comresearchgate.netmyfoodresearch.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and faster analysis times. nih.gov For a compound like this compound, UPLC can be particularly advantageous for separating closely related impurities or isomers that may not be resolved by HPLC. nih.gov

The fundamental principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. The increased peak capacity of UPLC allows for a more detailed purity profile of the synthesized compound.

Table 2: Representative UPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Methanol |

| Gradient | 60% B to 100% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

| Expected Retention Time | ~ 3.2 minutes |

The use of UPLC can provide a more accurate assessment of purity, which is critical in academic research where the biological or material properties of a compound are being investigated.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry for monitoring the progress of reactions. In the synthesis of this compound, which can be prepared via a Suzuki-Miyaura cross-coupling reaction, TLC is invaluable for determining the consumption of starting materials and the formation of the product. shoko-sc.co.jp

A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separation is based on the differential adsorption of the compounds to the silica. The spots are visualized under UV light. The relative retention factor (Rf) values of the starting materials and the product will differ, allowing for a qualitative assessment of the reaction's progress.

Table 3: Typical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 coated aluminum plates |

| Mobile Phase (Eluent) | 20% Ethyl Acetate in Hexane |

| Visualization | UV lamp (254 nm) |

| Expected Observation | The product spot will have a different Rf value compared to the starting materials (e.g., the boronic acid and the benzoate precursor). |

By comparing the intensity of the spots, a chemist can estimate the extent of the reaction and decide when to terminate it.

Quality Control and Assurance Protocols in Academic Synthesis

In an academic research setting, while not as stringent as in the pharmaceutical industry, quality control and assurance protocols are essential to ensure the validity of research data. arborpharmchem.comhumanjournals.combgosoftware.com For a novel compound like this compound, these protocols encompass the entire process from synthesis to characterization and data reporting.

The primary goal of quality control in this context is to confirm that the synthesized compound has the correct chemical structure and is of sufficient purity for its intended research application. This involves a combination of analytical techniques.

Key quality control steps in the academic synthesis of this compound would include:

Structural Confirmation: Unambiguous confirmation of the chemical structure is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS).

Purity Assessment: The purity of the final compound is determined using chromatographic techniques like HPLC or UPLC, as detailed above. A high purity level (often >95%) is generally required for subsequent biological or material science studies.

Documentation: Meticulous record-keeping is a cornerstone of quality assurance. arborpharmchem.com This includes documenting the synthetic procedure, purification methods, and all analytical data. The data should be traceable to the specific batch of the compound.

Reference Standard: While not always feasible in early-stage research, establishing a well-characterized batch of the compound as a reference standard for future syntheses can ensure consistency.

Future Research Directions and Emerging Trends

Exploration of Sustainable Synthetic Methodologies for Fluorinated Esters

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be harsh and environmentally taxing. cas.cntandfonline.comtandfonline.com A significant future direction lies in the development of more sustainable and greener synthetic routes for fluorinated esters.

Key Research Areas:

Biocatalysis: The use of enzymes to catalyze the formation of carbon-fluorine bonds is a burgeoning field. nih.gov Directed evolution of enzymes could lead to highly selective and efficient biocatalysts for the synthesis of chiral fluorinated esters. acs.orgnih.gov This approach offers the benefits of mild reaction conditions and high enantioselectivity, which are crucial for the synthesis of biologically active molecules. escholarship.orgacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. mdpi.com Future research will likely focus on developing novel photocatalytic systems for the direct fluorination of biaryl esters, potentially offering new pathways for the synthesis of compounds like Methyl 2-fluoro-4-(4-methylphenyl)benzoate. nsf.govacs.orgsemanticscholar.orgnih.gov This method can tolerate a wide variety of functional groups, making it suitable for late-stage fluorination of complex molecules. mdpi.com

Green Fluorinating Reagents: A move away from hazardous fluorinating agents is a key aspect of green chemistry. eurekalert.org Research into the development and application of safer, more environmentally benign fluorinating reagents will be crucial for the sustainable production of fluorinated esters.

| Synthetic Method | Key Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Limited substrate scope, enzyme stability. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Catalyst cost and recycling, scalability. |

| Green Fluorinating Reagents | Reduced toxicity and environmental impact. | Reagent stability and reactivity. |

Application in Automated Synthesis and Flow Chemistry Systems

The translation of synthetic methodologies from the laboratory bench to industrial production necessitates robust and scalable processes. Automated synthesis and flow chemistry are at the forefront of this transition, offering significant advantages for the synthesis of fluorinated esters.

Emerging Trends:

Flow Chemistry: Continuous-flow reactors provide enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for potentially hazardous fluorination reactions. pharmtech.comsciencedaily.comvapourtec.combeilstein-journals.orgacs.org The application of flow chemistry to the synthesis of fluorinated biaryl esters could enable more efficient and scalable production.

Automated Synthesis Platforms: The integration of robotics and computational control allows for the high-throughput synthesis and screening of libraries of fluorinated compounds. This is particularly valuable in drug discovery for rapidly identifying molecules with desired biological activities. Automated platforms have been successfully used for the synthesis of radiolabeled fluorinated compounds for applications like positron emission tomography (PET). nih.govmdpi.com

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The development of advanced spectroscopic techniques for real-time, in-situ monitoring of fluorination reactions is a critical area of future research.

Prospective Techniques:

¹⁹F NMR Spectroscopy: With its high sensitivity and wide chemical shift range, ¹⁹F NMR is an exceptionally powerful tool for studying fluorinated molecules. nih.govscholaris.caoxinst.combiophysics.orgoxinst.com The development of in-situ ¹⁹F NMR probes will allow for real-time monitoring of the formation of fluorinated esters, providing valuable insights into reaction kinetics and the formation of intermediates. researchgate.net

Raman and FTIR Spectroscopy: These vibrational spectroscopy techniques can provide real-time information about changes in chemical bonding during a reaction, making them suitable for in-situ monitoring of fluorination processes. mt.comspectroscopyonline.com

Spectro-Fluor™ Technology: This innovative spectroscopic method allows for the sensitive and specific detection of C-F bonds, offering a novel approach to monitoring the synthesis and characterization of fluorinated compounds. encyclopedia.pub

| Spectroscopic Technique | Information Gained | Application in Fluorinated Ester Synthesis |

| In-situ ¹⁹F NMR | Reaction kinetics, intermediate identification, product quantification. | Real-time monitoring of C-F bond formation. |

| In-situ Raman/FTIR | Changes in vibrational modes, functional group transformations. | Tracking the conversion of starting materials to products. |

| Spectro-Fluor™ | Detection and quantification of C-F bonds. | Monitoring reaction progress and product purity. |

Predictive Modeling for Novel Compound Design and Reactivity Profiling

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Predictive modeling offers the potential to accelerate the discovery and development of new fluorinated compounds.

Future Directions:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity and toxicity of new fluorinated esters based on their molecular structure. nih.govresearchgate.netmdpi.comnih.gov This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.

Density Functional Theory (DFT) Calculations: DFT and other computational methods can be used to study the electronic structure and reactivity of fluorinated biaryl esters. acs.orgacs.org This can provide insights into reaction mechanisms and help in the rational design of new catalysts and synthetic routes. researchgate.netnih.gov

Machine Learning: Machine learning algorithms can be trained on existing experimental data to predict the properties and reactivity of novel fluorinated compounds, aiding in the design of molecules with specific desired characteristics.

Q & A

Q. What are the established synthetic routes for Methyl 2-fluoro-4-(4-methylphenyl)benzoate?

The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, a two-step approach involves:

- Step 1 : Esterification of 2-fluoro-4-(4-methylphenyl)benzoic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Alternative routes employ palladium-catalyzed coupling between methyl 2-fluoro-4-bromobenzoate and 4-methylphenylboronic acid, optimized at 80–100°C in a THF/H₂O solvent system .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., aromatic protons adjacent to F show distinct coupling constants, J = 8–12 Hz) .

- IR Spectroscopy : Confirm ester carbonyl stretches (~1720 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

- X-ray Crystallography : Refinement using SHELXL (via Olex2 or similar software) resolves torsional angles and crystal packing .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling steps be mitigated?

Common issues include incomplete boronic acid activation or Pd catalyst deactivation. Solutions:

Q. How to resolve discrepancies in NMR data when introducing substituents?

Conflicting signals may arise from dynamic processes (e.g., rotameric equilibria in esters) or paramagnetic impurities. Strategies:

- Acquire variable-temperature NMR to identify exchange broadening (e.g., -40°C to 25°C) .

- Use deuterated solvents with minimal proton content (e.g., DMSO-d₆) and ensure thorough drying to eliminate water-induced shifts .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

- DFT Calculations : Gaussian or ORCA software models transition states for SNAr (nucleophilic aromatic substitution) at the 2-fluoro position. Key parameters: LUMO localization at C-F and Fukui indices for electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMF vs. THF) on reaction pathways using AMBER or GROMACS .

Q. How do substituent positions influence biological activity in analogs?

- 4-Methylphenyl vs. 4-Fluorophenyl : Methyl enhances lipophilicity (logP ↑), while fluorine increases metabolic stability. Compare IC₅₀ values in enzyme assays (e.g., cytochrome P450 inhibition) .

- Ortho-Fluorine Effects : Steric hindrance from the 2-F substituent reduces rotational freedom, impacting target binding. Use docking studies (AutoDock Vina) to assess steric clashes .

Data Contradiction Analysis

Q. Conflicting crystallographic How to validate structure refinements?

- Cross-validate SHELXL-refined structures with independent software (e.g., CRYSTALS) .

- Check for twinning or disorder using PLATON’s ADDSYM algorithm .

- Compare experimental vs. simulated powder XRD patterns to detect phase impurities .

Q. Discrepancies in HPLC purity assessments: Methodological pitfalls?

- Ensure column compatibility (C18 for hydrophobic esters) and mobile phase buffering (0.1% TFA in acetonitrile/water) to prevent tailing .

- Confirm UV detector wavelength alignment with chromophores (e.g., 254 nm for aryl groups) .

Q. Notes

- All data derived from peer-reviewed journals, PubChem, and validated computational tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.